molecular formula C13H8BrN7O B11006958 N-(6-bromo-2H-indazol-3-yl)tetrazolo[1,5-a]pyridine-6-carboxamide

N-(6-bromo-2H-indazol-3-yl)tetrazolo[1,5-a]pyridine-6-carboxamide

Cat. No.: B11006958
M. Wt: 358.15 g/mol
InChI Key: ZKBRKRMQDBEZID-UHFFFAOYSA-N
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Description

N-(6-bromo-2H-indazol-3-yl)tetrazolo[1,5-a]pyridine-6-carboxamide is a complex heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry and material science. This compound features a unique structure combining an indazole moiety with a tetrazolo[1,5-a]pyridine ring system, making it a subject of study for its diverse chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-bromo-2H-indazol-3-yl)tetrazolo[1,5-a]pyridine-6-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:

    Formation of the Indazole Core: The synthesis begins with the formation of the indazole core, which can be achieved through the cyclization of ortho-substituted hydrazines with appropriate aldehydes or ketones under acidic conditions.

    Bromination: The indazole core is then brominated using bromine or N-bromosuccinimide (NBS) in a suitable solvent like chloroform or acetic acid.

    Tetrazolo[1,5-a]pyridine Formation: The brominated indazole is reacted with 2-aminopyridine and sodium azide under reflux conditions to form the tetrazolo[1,5-a]pyridine ring.

    Carboxamide Formation: Finally, the tetrazolo[1,5-a]pyridine intermediate is converted to the carboxamide derivative through reaction with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to accommodate large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(6-bromo-2H-indazol-3-yl)tetrazolo[1,5-a]pyridine-6-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the indazole ring can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to modify its functional groups, potentially altering its biological activity.

    Cyclization Reactions: The presence of multiple nitrogen atoms allows for further cyclization reactions, leading to the formation of more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Chemistry

In chemistry, N-(6-bromo-2H-indazol-3-yl)tetrazolo[1,5-a]pyridine-6-carboxamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds with desired properties.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential therapeutic applications. The indazole and tetrazolo[1,5-a]pyridine moieties are known for their biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . Researchers are exploring its use as a lead compound for the development of new drugs targeting various diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique structure makes it a candidate for applications in material science and nanotechnology.

Mechanism of Action

The mechanism of action of N-(6-bromo-2H-indazol-3-yl)tetrazolo[1,5-a]pyridine-6-carboxamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-chloro-2H-indazol-3-yl)tetrazolo[1,5-a]pyridine-6-carboxamide
  • N-(6-fluoro-2H-indazol-3-yl)tetrazolo[1,5-a]pyridine-6-carboxamide
  • N-(6-methyl-2H-indazol-3-yl)tetrazolo[1,5-a]pyridine-6-carboxamide

Uniqueness

N-(6-bromo-2H-indazol-3-yl)tetrazolo[1,5-a]pyridine-6-carboxamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro, fluoro, and methyl analogs. The bromine atom can participate in specific interactions, such as halogen bonding, which can enhance the compound’s binding affinity to biological targets.

Properties

Molecular Formula

C13H8BrN7O

Molecular Weight

358.15 g/mol

IUPAC Name

N-(6-bromo-1H-indazol-3-yl)tetrazolo[1,5-a]pyridine-6-carboxamide

InChI

InChI=1S/C13H8BrN7O/c14-8-2-3-9-10(5-8)16-18-12(9)15-13(22)7-1-4-11-17-19-20-21(11)6-7/h1-6H,(H2,15,16,18,22)

InChI Key

ZKBRKRMQDBEZID-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)NN=C2NC(=O)C3=CN4C(=NN=N4)C=C3

Origin of Product

United States

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